molecular formula C13H13N3O B3041858 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine CAS No. 392233-81-7

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine

Cat. No. B3041858
CAS RN: 392233-81-7
M. Wt: 227.26 g/mol
InChI Key: HEDZASSWOOAYDV-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound with a fused naphthyridine ring system. It contains an acetyl group (CH₃CO-) and a tetrahydropyrido moiety. The compound’s structure combines aromatic and saturated rings, making it intriguing for both synthetic and medicinal chemistry applications .


Synthesis Analysis

  • Multicomponent Reactions (MCR) : Researchers have successfully generated trisubstituted 2-amino-1,8-naphthyridines via MCR involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
  • Friedländer Approach : A green strategy has been employed to synthesize 1,8-naphthyridines using the Friedländer cyclization method .
  • Hydroamination of Terminal Alkynes : This method, followed by Friedländer cyclization, has also been explored for constructing these heterocycles .
  • Metal-Catalyzed Synthesis : Transition metal catalysts have facilitated the formation of 1,8-naphthyridines .
  • Ring Expansion Reactions : The expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated as a route to these compounds .

Molecular Structure Analysis

The molecular formula of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is C₁₁H₁₁N₃ , with a molecular weight of approximately 185.23 g/mol. Its IUPAC name is 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine. The compound’s InChI code is AIABLTNJAVAKTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

  • Country of Origin : China .

Scientific Research Applications

Structural Analysis

  • X-ray Diffraction Studies : The compound has been analyzed using single-crystal X-ray diffraction, revealing its boat conformation and the orientations of its phenyl groups. This analysis confirms structural details not discernible through NMR and mass spectral data (Laavanya et al., 2001).

Chemical Synthesis and Reactions

  • Synthesis and Reactivity : 2-Acetyl-10-aryl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines can be synthesized through specific reactions, and their pKa values have been studied. They are also reactive towards oxidation to yield N-oxides and can transform into 4-acetoxy derivatives (Khaldeeva & Konshin, 1976).
  • Efficient Synthesis Route : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones has been developed, contributing significantly to pharmaceutical research (Delieza et al., 1997).
  • Novel Tetrahydropyrimido Derivatives : The synthesis of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives has been achieved, with structures confirmed by analytical data and X-ray crystallography (Ghandi et al., 2020).

Application in DNA Binding and Fluorescence

  • DNA-Binding Compounds : Synthesis methods have been developed for dibenzo[b,h][1,6]naphthyridines, demonstrating their strong fluorescence and ability to intercalate into double-stranded DNA, indicating potential in bioimaging and molecular biology (Okuma et al., 2014).

Pharmaceutical Research

  • Antibacterial Activity : New derivatives of 1,8-naphthyridine have been synthesized and shown to exhibit promising antibacterial activity, suggesting potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).
  • Acetylcholinesterase Inhibitors : Some derivatives related to 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine have been found to inhibit acetylcholinesterase, a key enzyme involved in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Safety and Hazards

Safety information, including MSDS, can be found here .

properties

IUPAC Name

1-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9(17)16-5-3-13-11(8-16)6-10-7-14-4-2-12(10)15-13/h2,4,6-7H,3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZASSWOOAYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C3C=NC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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